5-Bromo-2,4-diethoxypyrimidine
Overview
Description
5-Bromo-2,4-diethoxypyrimidine: is a chemical compound with the molecular formula C8H11BrN2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and ethoxy groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-diethoxypyrimidine typically involves the bromination of 2,4-diethoxypyrimidine. One common method includes the reaction of 2,4-diethoxypyrimidine with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2,4-diethoxypyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, which are valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.
Major Products:
- Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
- Suzuki-Miyaura coupling reactions produce biaryl compounds, which are important intermediates in pharmaceutical synthesis .
Scientific Research Applications
Chemistry: 5-Bromo-2,4-diethoxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. They are studied for their activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a useful intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-diethoxypyrimidine and its derivatives depends on the specific biological target they interact with. For example, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The exact molecular targets and pathways involved vary depending on the specific application and derivative .
Comparison with Similar Compounds
5-Bromo-2,4-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of ethoxy groups.
5-Bromo-2,4-dichloropyrimidine: Contains chlorine atoms instead of ethoxy groups, leading to different chemical properties and uses.
Uniqueness: 5-Bromo-2,4-diethoxypyrimidine is unique due to the presence of ethoxy groups, which influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-2,4-diethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDUGAGUVHOMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563920 | |
Record name | 5-Bromo-2,4-diethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132164-47-7 | |
Record name | 5-Bromo-2,4-diethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction that 5-Bromo-2,4-diethoxypyrimidine is involved in, according to the research?
A1: The research paper describes using this compound as a starting material to synthesize 5-perfluoroalkyluracil. [] This is achieved through a reaction with a perfluoroalkyl iodide in the presence of copper bronze, followed by acid hydrolysis. []
Q2: Can you provide details on the structural characterization of this compound?
A2: While the provided research focuses on the reactivity of this compound, it doesn't delve into detailed spectroscopic data or other characterization methods. For comprehensive structural information, consulting databases like ChemSpider or PubChem would be beneficial.
Q3: Are there other synthetic routes to obtain the 5-perfluoroalkylpyrimidines, besides using this compound as a starting material?
A3: The research highlights the use of this compound and 5-bromo-2-ethoxypyrimidine specifically. [] Exploration of alternative synthetic pathways is not covered in this particular research.
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